molecular formula C7H4ClN3S B13885089 2-Chloro-4-thiophen-2-yl-1,3,5-triazine

2-Chloro-4-thiophen-2-yl-1,3,5-triazine

Cat. No.: B13885089
M. Wt: 197.65 g/mol
InChI Key: LXNASGWYHICXEY-UHFFFAOYSA-N
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Description

2-Chloro-4-thiophen-2-yl-1,3,5-triazine is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a chlorine atom and a thiophene ring attached to the triazine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-thiophen-2-yl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with thiophene derivatives. One common method involves the reaction of cyanuric chloride with thiophene-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-thiophen-2-yl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Catalysts like palladium or copper are often employed.

Major Products Formed

    Substitution Products: Various substituted triazines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-4-thiophen-2-yl-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the production of dyes, pigments, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-thiophen-2-yl-1,3,5-triazine involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor sites, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • 2-Chloro-4,6-diphenyl-1,3,5-triazine
  • 2-Chloro-4-(3-phenyl)-1,3,5-triazine

Uniqueness

2-Chloro-4-thiophen-2-yl-1,3,5-triazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential for various applications compared to other triazine derivatives[5][5].

Properties

Molecular Formula

C7H4ClN3S

Molecular Weight

197.65 g/mol

IUPAC Name

2-chloro-4-thiophen-2-yl-1,3,5-triazine

InChI

InChI=1S/C7H4ClN3S/c8-7-10-4-9-6(11-7)5-2-1-3-12-5/h1-4H

InChI Key

LXNASGWYHICXEY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=N2)Cl

Origin of Product

United States

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